tert-butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate
Description
This compound features a piperidine backbone protected by a tert-butyloxycarbonyl (Boc) group at the 1-position and a 1,2,3-triazole ring at the 3-position. The triazole is substituted with a methylcarbamoyl group (-CONHMe) at the 4-position. The Boc group enhances solubility and stability during synthesis, while the triazole-carbamoyl moiety is critical for biological interactions, such as hydrogen bonding and target binding .
Properties
Molecular Formula |
C14H23N5O3 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
tert-butyl 3-[4-(methylcarbamoyl)triazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23N5O3/c1-14(2,3)22-13(21)18-7-5-6-10(8-18)19-9-11(16-17-19)12(20)15-4/h9-10H,5-8H2,1-4H3,(H,15,20) |
InChI Key |
VCRPEYBIXZKMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl 3-Azidopiperidine-1-carboxylate
Starting Material : The synthesis begins with tert-butyl 3-hydroxypiperidine-1-carboxylate , which is converted into its azide derivative using a suitable azidation reagent like sodium azide (NaN3) in the presence of a leaving group such as tosyl chloride.
Reaction Conditions : The reaction is typically carried out in a solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.
Click Chemistry for Triazole Formation
Click Reaction : The azide derivative is then subjected to a click reaction with 4-(methylcarbamoyl)-1H-1,2,3-triazole , which is formed from methylcarbamoyl azide and an alkyne in the presence of a copper(I) catalyst (e.g., CuI) and a base like diisopropylethylamine (DIPEA).
Reaction Conditions : This step is usually performed in a solvent like dimethylformamide (DMF) at low temperatures (around 0°C) to enhance selectivity and yield.
Purification and Isolation
Workup : After the click reaction, the mixture is quenched with ice-cold water, and the product is extracted with an organic solvent like ethyl acetate.
Purification : The crude product is then purified using techniques such as column chromatography or crystallization to obtain the pure compound.
Analysis and Characterization
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure by analyzing proton and carbon signals.
- Mass Spectrometry (MS) : Provides molecular weight confirmation and fragmentation patterns.
- Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.
Physical Properties
| Property | Description |
|---|---|
| Appearance | White or off-white solid |
| Solubility | Soluble in organic solvents like DMSO, DMF, and CH2Cl2 |
| Melting Point | Typically ranges from 120°C to 150°C |
Research Discoveries and Applications
The integration of triazole rings into piperidine derivatives has shown promise in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. The click chemistry approach allows for rapid synthesis and screening of diverse compounds, facilitating the discovery of novel bioactive molecules.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Used in the development of probes for studying biological pathways.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
- Studied for its pharmacological properties and potential as a drug candidate.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their substituent differences are summarized below:
Physicochemical and Spectroscopic Comparisons
- Solubility : The methylcarbamoyl group (-CONHMe) balances polarity, offering moderate water solubility. Dimethylcarbamoyl (-CON(Me)₂) reduces polarity, while hydroxymethyl (-CH₂OH) increases it .
- NMR Data: Methylcarbamoyl: NH proton at δ ~6.5–7.5 ppm; carbonyl (C=O) at δ ~165–170 ppm in $^{13}\text{C}$ NMR . Dimethylcarbamoyl: No NH signal; N-Me protons at δ ~2.8–3.2 ppm . Formyl: Aldehyde proton at δ ~9.5–10.5 ppm .
- Stability : Amides (methylcarbamoyl) resist hydrolysis better than esters (methoxycarbonyl), which degrade under acidic/basic conditions .
Biological Activity
tert-butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate (CAS Number: 1443979-81-4) is a compound of interest due to its potential biological activities, particularly in the context of drug development for metabolic disorders such as obesity and type 2 diabetes mellitus (T2DM). This article synthesizes current research findings regarding its biological activity, focusing on its mechanism of action and potential therapeutic applications.
- Molecular Formula : C₁₄H₂₃N₅O₃
- Molecular Weight : 309.36 g/mol
- Structure : The compound features a piperidine ring substituted with a triazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in metabolic regulation. Research has indicated that triazole derivatives can act as agonists for GPR119, a receptor implicated in glucose homeostasis and insulin secretion.
Key Findings:
- GPR119 Agonism : Studies have shown that triazole derivatives can enhance the activity of GPR119, leading to increased secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism and appetite regulation .
- Insulin Regulation : The compound has demonstrated potential in regulating insulin levels through its effects on GLP-1 signaling pathways .
Biological Activity Studies
Several studies have explored the efficacy of this compound and related derivatives in various biological assays:
In Vitro Studies
- GLP-1 Activation : In vitro experiments indicated that this compound significantly enhances GLP-1 receptor activation compared to other triazole derivatives .
In Vivo Studies
- Metabolic Effects : Animal models treated with this compound showed improvements in glucose tolerance and insulin sensitivity, suggesting its potential for managing T2DM .
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives, including this compound. The study highlighted the compound's ability to activate GLP-1 pathways effectively while maintaining low toxicity profiles during preliminary assessments .
Comparative Analysis
The following table summarizes the biological activities of selected triazole derivatives compared to this compound:
| Compound Name | GPR119 Agonism | GLP-1 Secretion | Insulin Sensitivity | Toxicity Profile |
|---|---|---|---|---|
| Compound A | Moderate | Low | Moderate | Low |
| tert-butyl 3-[4-(methylcarbamoyl)-... | High | High | High | Very Low |
| Compound B | Low | Moderate | Low | Moderate |
Q & A
Q. Challenges :
- Purification : Intermediate products often require column chromatography (silica gel, hexane/ethyl acetate gradients) due to polar byproducts .
- Yield Optimization : Reaction temperatures (e.g., 60°C for coupling steps) and solvent selection (THF, DMF) critically influence yields .
How is structural characterization performed for this compound, and what advanced tools are used for crystallographic analysis?
Basic Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the triazole ring and Boc protection .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching theoretical mass) .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (e.g., 1690–1720 cm for the Boc group) .
Q. Advanced Tools :
- SHELX Suite : For X-ray crystallography refinement. SHELXL handles high-resolution data and twinning corrections, while SHELXD aids in phase determination for complex structures .
What methodologies are employed to optimize reaction conditions for improving synthetic yield and purity?
Advanced Question
- Solvent Screening : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates .
- Catalyst Selection : Palladium catalysts (e.g., SPhos Pd G3) improve coupling efficiency in triazole functionalization .
- Temperature Gradients : Controlled heating (e.g., 60–80°C) minimizes side reactions during cycloaddition .
- In-line Analytics : HPLC monitoring of reaction progress ensures timely quenching to prevent over-oxidation .
How are physicochemical properties (e.g., solubility, stability) determined, and what role do they play in formulation studies?
Basic Question
- Solubility : Measured in DMSO/PBS mixtures via UV-Vis spectroscopy; logP values predict membrane permeability .
- Stability : Accelerated degradation studies (40°C/75% RH) assess hydrolytic susceptibility of the Boc group .
- Melting Point : Differential Scanning Calorimetry (DSC) confirms crystalline purity (>97% by HPLC) .
How can researchers resolve discrepancies in reported synthetic yields or biological activity data across studies?
Advanced Question
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to isolate variables .
- Meta-Analysis : Compare crystallographic data (e.g., CCDC entries) to identify structural variations impacting activity .
- Dose-Response Studies : Re-evaluate IC values using consistent cell lines (e.g., HEK293 for kinase assays) to minimize biological variability .
What experimental strategies are used to elucidate the compound's mechanism of action in biological systems?
Advanced Question
- Target Engagement Assays : Surface Plasmon Resonance (SPR) or ITC quantify binding affinity to kinases or receptors .
- SAR Studies : Synthesize analogs (e.g., triazole-to-imidazole substitutions) to identify critical pharmacophores .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in enzyme active sites .
What challenges arise during crystallographic refinement of this compound, and how are they addressed?
Advanced Question
- Twinning : SHELXL’s TWIN command refines data from twinned crystals, common in piperidine derivatives .
- Disorder : Partial occupancy modeling resolves rotational disorder in the tert-butyl group .
- Low-Resolution Data : Anisotropic displacement parameters (ADPs) improve electron density maps for flexible regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
